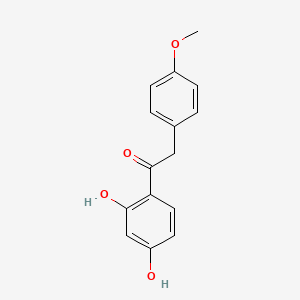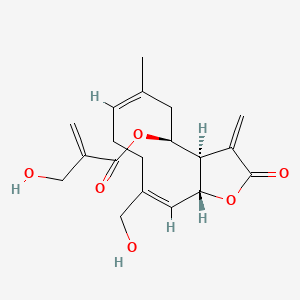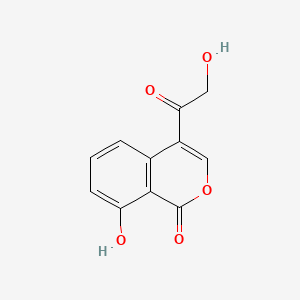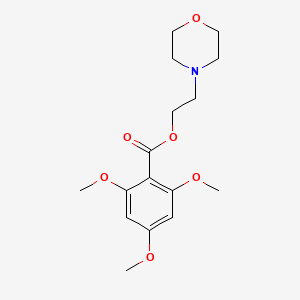
Mofloverine
Overview
Description
MOFLOVERINE is a synthetic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. It is a member of the metal-organic frameworks (MOFs), which are porous crystalline materials composed of metal ions coordinated to organic ligands. These frameworks are known for their high surface area, tunable pore sizes, and diverse functionalities, making them suitable for various applications in gas storage, catalysis, and drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOFLOVERINE typically involves the coordination of metal ions with organic ligands under controlled conditions. One common method is the solvothermal synthesis, where metal salts and organic linkers are dissolved in a solvent and heated in a sealed vessel. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired crystalline structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing the reaction conditions to ensure consistency and yield. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MOFLOVERINE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
MOFLOVERINE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of MOFLOVERINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions and organic ligands, forming a stable framework that can encapsulate and release guest molecules. This property is particularly useful in drug delivery, where this compound can protect and transport therapeutic agents to specific sites in the body .
Comparison with Similar Compounds
MOFLOVERINE is unique compared to other metal-organic frameworks due to its specific combination of metal ions and organic ligands, which confer distinct structural and functional properties. Similar compounds include:
ZIF-8: Exhibits high thermal and chemical stability, making it ideal for catalysis and drug delivery.
This compound stands out due to its unique structural properties, which allow for enhanced performance in specific applications such as drug delivery and gas storage .
Properties
CAS No. |
54063-50-2 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,4,6-trimethoxybenzoate |
InChI |
InChI=1S/C16H23NO6/c1-19-12-10-13(20-2)15(14(11-12)21-3)16(18)23-9-6-17-4-7-22-8-5-17/h10-11H,4-9H2,1-3H3 |
InChI Key |
WXVNRHANVFMGDW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OCCN2CCOCC2)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
54063-50-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mofloverine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


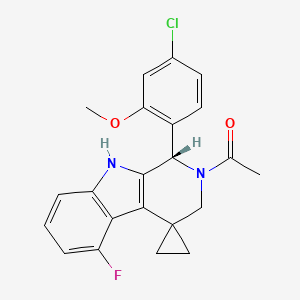
![(4-carbamimidoylphenyl) 4-[(E)-3-[(2-ethoxy-2-oxoethyl)-prop-2-enylamino]-2-methyl-3-oxoprop-1-enyl]benzoate;methanesulfonic acid](/img/structure/B1677312.png)
![(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1677313.png)
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)
![4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid](/img/structure/B1677317.png)
![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)

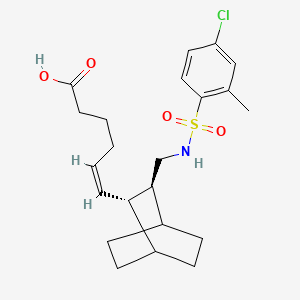

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1677324.png)

